molecular formula C9H6ClNO B194070 5-Chloro-8-hydroxyquinoline CAS No. 130-16-5

5-Chloro-8-hydroxyquinoline

Cat. No. B194070
CAS RN: 130-16-5
M. Wt: 179.6 g/mol
InChI Key: CTQMJYWDVABFRZ-UHFFFAOYSA-N
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Description

5-Chloro-8-hydroxyquinoline, also known as Cloxyquin, is a member of quinolines and an organochlorine compound . It is an antibacterial, antifungal, antiaging, and antituberculosis drug . It is also used as a laboratory chemical .


Synthesis Analysis

The synthesis of 5-Chloro-8-hydroxyquinoline involves a solvent-assisted co-grinding method to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . Another method involves the reaction of raw material components including 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-hydroxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The molecular weight is 179.603 .


Chemical Reactions Analysis

The chemical reactions of 5-Chloro-8-hydroxyquinoline involve the formation of a cocrystal with 8-hydroxy quinoline-5-sulfonic acid (HQS) through a solvent-assisted co-grinding method . The reaction with copper in the presence of CQ or B2Q results in copper accumulation in the nuclei .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-8-hydroxyquinoline include its ability to gel aqueous alcohol solutions efficiently . The thermal stability and gel-to-sol transition temperature of 1% gel in CD3OD/D2O (2:1) were studied by 1H-NMR .

Scientific Research Applications

Neurotoxicity and Potential in Cancer Therapy

5-Chloro-8-hydroxyquinoline, along with other derivatives, has been researched for its neurotoxic effects and potential use in cancer therapy. A study by Mao & Schimmer (2008) highlights its neurotoxicity and suggests its potential efficacy in malignancy treatment due to its ability to inhibit proteasome function.

Influence on Liposome-Water Partitioning

The interaction of 5-Chloro-8-hydroxyquinoline with copper and its influence on partitioning into liposomes, which are model systems for biological membranes, was explored by Kaiser & Escher (2006). This study provides insights into the bioavailability and toxicity of mixtures of hydrophobic ionogenic organic compounds and metals.

Polymorphic Forms and Solubility

A novel polymorphic form of 5-Chloro-8-hydroxyquinoline with improved water solubility and faster dissolution rate was reported by Ma & Moulton (2009). This discovery is significant in understanding the compound's antituberculosis activities.

Antimicrobial Activities

The antimicrobial activities of 5-Chloro-8-hydroxyquinoline against mycoplasma species were studied, as demonstrated by Cosgrove & Baines (1978). This study focused on its minimal inhibitory concentrations against various strains.

Potential Anti-Cancer Prodrugs

5-Chloro-8-hydroxyquinoline's derivatives were explored as potential anti-cancer prodrugs by Oliveri et al. (2012). The study synthesized glucoconjugates and evaluated their antiproliferative activity against different tumor cell lines.

Gelation Behavior in Aqueous Alcohol Solutions

Its gelation behavior in aqueous alcohol solutions was studied by Kolehmainen et al. (2012), focusing on its application as an antituberculosis agent.

Effect on Human Neuroblastoma Cells

The compound's effect on human neuroblastoma cells under high glucose was investigated by Suwanjang et al. (2016). This research adds to the understanding of its multifunctional properties, including antineurodegenerative activities.

Safety And Hazards

5-Chloro-8-hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

properties

IUPAC Name

5-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQMJYWDVABFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25395-13-5 (hydrochloride)
Record name Cloxyquin [USAN]
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DSSTOX Substance ID

DTXSID4045973
Record name Cloxyquin
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Molecular Weight

179.60 g/mol
Source PubChem
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Product Name

5-Chloro-8-hydroxyquinoline

CAS RN

130-16-5
Record name 5-Chloro-8-hydroxyquinoline
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Record name Cloxiquine
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Record name 8-Quinolinol, 5-chloro-
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Record name CLOXYQUIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
785
Citations
HR Zhang, T Meng, YC Liu, ZF Chen… - Applied …, 2016 - Wiley Online Library
… nitrogen bases have been reported by Bhatki and Rane,24 there is no report in the literature related to the anticancer activity of cobalt(II) complex of 5-chloro-8-hydroxyquinoline (HClQ), …
Number of citations: 51 onlinelibrary.wiley.com
Z Yang, D Shao, G Zhou - Journal of Chemical & Engineering …, 2019 - ACS Publications
… of 5-chloro-8-hydroxyquinoline from raw … 5-chloro-8-hydroxyquinoline from 4-chloro-2-nitrophenol and glycerol by the Skraup method. Among them, when 5-chloro-8-hydroxyquinoline …
Number of citations: 17 pubs.acs.org
AV Bordunov, JS Bradshaw, XX Zhang… - Inorganic …, 1996 - ACS Publications
… In this paper we report the synthesis and properties of eight new 5-chloro-8-hydroxyquinoline-substituted azacrown ethers. Thermodynamic, UV−visible and 1 H NMR spectral, and X-…
Number of citations: 121 pubs.acs.org
K Phopin, W Ruankham, S Prachayasittikul… - International Journal of …, 2019 - mdpi.com
… Cloxyquin (5-chloro-8-hydroxyquinoline; Figure 1 is a chlorinated derivative of 8-hydroxyquinoline possessing diverse bioactivities and therapeutic potentials. Cloxyquin has been …
Number of citations: 29 www.mdpi.com
LG Zhu, ZF Wang, Y Gao, QP Qin, XL Huang… - Inorganic Chemistry …, 2019 - Elsevier
… 5,7-dichloro-8-hydroxyquinoline (H-DClQ), 5-chloro-8-hydroxyquinoline (H-ClQ) and [(η 6 -p-… ) ligand was considerably more active than the 5-chloro-8-hydroxyquinoline Ru2 complex. …
Number of citations: 11 www.sciencedirect.com
Z Ma, B Moulton - Journal of Chemical Crystallography, 2009 - Springer
… 5-chloro-8-hydroxyquinoline was reported in 1986 by Banerjee and Saha. Then there has been no new crystalline form of 5-chloro-8-hydroxyquinoline … ) of 5-chloro-8-hydroxyquinoline. …
Number of citations: 27 link.springer.com
T Banerjee, NN Saha - Acta Crystallographica Section C: Crystal …, 1986 - scripts.iucr.org
… The crystal structures of (a) 5-chloro-8-hydroxyquinoline and (b) 8-hydroxyquinoline viewed … It is also evident that the intramolecular hydrogen bond in 5-chloro-8-hydroxyquinoline is …
Number of citations: 71 scripts.iucr.org
M Spasova, N Manolova, I Rashkov, M Naydenov - Polymers, 2019 - mdpi.com
Esca is one of the earliest described diseases in grapevines and causes trunk damage and the sudden wilting of the entire plant; it is caused mainly by the species Phaeomoniella …
Number of citations: 16 www.mdpi.com
Y Wan, H He, R Sun, L Li, J Sha, G Jiang, Y Li… - Journal of Molecular …, 2020 - Elsevier
… Mole-fraction solubility of 5-chloro-8-hydroxyquinoline (cloxiquine) Form I in twelve neat solvents namely “methyl acetate (MtAC), ethyl acetate (EtAC), n-propyl acetate (n-PrAC), …
Number of citations: 13 www.sciencedirect.com
H He, R Sun, Y Wan, G Jiang, J Sha, Y Li, T Li… - The Journal of Chemical …, 2021 - Elsevier
… data of 5-chloro-8-hydroxyquinoline (Form Ⅱ) was: a … 5-chloro-8-hydroxyquinoline from published literature [41] belongs to Form Ⅱ, while the crystal form of 5-chloro-8-hydroxyquinoline …
Number of citations: 7 www.sciencedirect.com

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